Lipophilicity (LogP) Comparison: 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole vs. 2-(4-chlorophenyl)benzimidazole
The target compound exhibits significantly higher lipophilicity than a closely related analog lacking the methoxy group, as indicated by a calculated LogP of 3.8919 . In comparison, 2-(4-chlorophenyl)benzimidazole (CAS 1019-85-8) has a lower reported LogP of approximately 3.40 [1]. This difference in lipophilicity can directly impact membrane permeability and oral absorption in drug development contexts [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.8919 |
| Comparator Or Baseline | 2-(4-chlorophenyl)benzimidazole (LogP ≈ 3.40) |
| Quantified Difference | ΔLogP ≈ +0.49 |
| Conditions | Calculated logP values; experimental conditions may vary. |
Why This Matters
Higher lipophilicity can be a differentiating factor in cellular permeability, affecting the compound's utility in cell-based assays and as a lead compound for oral drugs.
- [1] DrugBank. 2-(4-Chlorophenyl)benzimidazole. https://go.drugbank.com/drugs/DB08291 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
